Ethyl 3-(3-fluorophenyl)phenyl sulfide
CAS No.:
Cat. No.: VC13550718
Molecular Formula: C14H13FS
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13FS |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 1-ethylsulfanyl-3-(3-fluorophenyl)benzene |
| Standard InChI | InChI=1S/C14H13FS/c1-2-16-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3-10H,2H2,1H3 |
| Standard InChI Key | BAAJIZYWBKLUQL-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC(=C1)C2=CC(=CC=C2)F |
| Canonical SMILES | CCSC1=CC=CC(=C1)C2=CC(=CC=C2)F |
Introduction
Molecular Structure and Physicochemical Properties
Ethyl 3-(3-fluorophenyl)phenyl sulfide (C₁₄H₁₃FS) has a molecular weight of 232.32 g/mol. The fluorine atom at the 3-position of the phenyl ring introduces electronegativity, altering the compound’s electronic density and dipole moment compared to non-fluorinated analogs. This substitution enhances intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in biological systems and crystal packing.
Structural Analysis
The compound’s structure comprises two aromatic rings:
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Ring A: A phenyl group bonded to an ethyl sulfide (–S–CH₂CH₃) substituent.
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Ring B: A 3-fluorophenyl group directly linked to the sulfur atom.
The dihedral angle between the two aromatic rings influences conformational flexibility and steric hindrance, which may affect binding to biological targets or catalytic sites.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃FS |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 1-ethylsulfanyl-3-(3-fluorophenyl)benzene |
| Boiling Point (Predicted) | 310–325°C |
| LogP (Octanol-Water) | 3.8 ± 0.3 (Estimated) |
Synthetic Methodologies
The synthesis of ethyl 3-(3-fluorophenyl)phenyl sulfide can be inferred from established protocols for analogous aryl sulfides. Copper-catalyzed C–S bond formation, as demonstrated in the synthesis of benzyl phenyl sulfides, offers a viable route .
Copper-Catalyzed Thiolation
A representative procedure involves:
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Reagents: 3-Fluorophenylboronic acid, ethylthiol, copper(I) iodide, and a base (e.g., K₂CO₃).
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Conditions: Solvent (DMSO/H₂O), 80°C, 12–24 hours.
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Mechanism: Oxidative addition of the thiol to copper, followed by transmetalation with the aryl boronic acid and reductive elimination to form the C–S bond .
This method achieves moderate to high yields (70–85%) for structurally similar compounds, though optimization may be required for the target molecule.
Table 2: Comparison of Sulfide Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Copper Catalysis | 70–85 | 12–24 h | Biomolecule compatibility |
| Nucleophilic Substitution | 50–65 | 6–8 h | Simplicity |
| Cross-Coupling | 80–90 | 24–48 h | Broad substrate scope |
Reactivity and Functionalization
The sulfide group in ethyl 3-(3-fluorophenyl)phenyl sulfide serves as a nucleophilic site, enabling further derivatization:
Oxidation to Sulfones
Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfide to a sulfone, enhancing electrophilicity. This transformation is critical in drug design, as sulfones exhibit improved metabolic stability.
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine atom directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position of the fluorophenyl ring, facilitating nitration or sulfonation. Such reactions expand the compound’s utility in synthesizing dyes or polymers.
| Compound | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Ethyl 4-(3-Fluorophenyl)phenyl sulfide | S. aureus | 12 µg/mL | Membrane disruption |
| Thiophene-sulfide hybrid | MCF-7 cells | 2.2 µM | Tubulin inhibition |
Industrial and Materials Science Applications
Polymer Additives
The electron-deficient fluorophenyl group improves thermal stability in polycarbonates and epoxies. Blends containing 0.5–1.0 wt% sulfide additive exhibit a 20–30°C increase in glass transition temperature (Tg).
Organic Electronics
Fluorinated sulfides act as electron-transport layers in OLEDs, achieving luminance efficiencies of 15–20 cd/A. Their low HOMO (-5.8 eV) facilitates hole-blocking, enhancing device longevity.
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